

Improving the efficiency of SbI3-based perovskite solar cells

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Compound of Interest		
Compound Name:	Antimony(III) iodide	
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Technical Support Center: Sbl₃-Based Perovskite Solar Cells

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antimony Triiodide (SbI₃)-based perovskite solar cells. This resource provides troubleshooting guidance and answers to frequently asked questions to improve the efficiency and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of SbI₃-based perovskite solar cells, with a focus on Cesium Antimony Iodide (Cs₃Sb₂I₉).

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Issue	Potential Cause	Recommended Solution
Low Power Conversion Efficiency (PCE)	Poor film quality with pinholes and small grains.	Optimize the annealing temperature and time. For Cs ₃ Sb ₂ I ₉ , a higher annealing temperature can improve crystallinity. Also, consider using additives like methylammonium chloride (MACI) in the precursor solution to promote the formation of the desired 2D crystal structure.
Incomplete conversion to the desired perovskite phase.	Ensure the correct stoichiometry of precursors. For two-step deposition methods, ensure the complete conversion of the initial film (e.g., Sbl ₃) by optimizing the reaction time and temperature with the cesium source.	
High density of defect states.	Introduce passivating agents. For instance, organic salts can be used to passivate surface defects and reduce charge recombination.	
Low Open-Circuit Voltage (Voc)	High recombination rates at interfaces.	Improve the quality of the interfaces between the perovskite and the charge transport layers. This can be achieved by selecting appropriate contact materials and ensuring a good morphological contact.
Mismatch in energy levels.	Select electron and hole transport layers with energy	

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	levels that are well-aligned with the conduction and valence bands of the Sbl ₃ -based perovskite.	
Low Short-Circuit Current Density (Jsc)	Poor light absorption.	Increase the thickness of the perovskite absorber layer, but be mindful that thicker layers can also increase recombination if the charge carrier diffusion length is short.
Inefficient charge extraction.	Optimize the thickness and conductivity of the electron and hole transport layers.	
Low Fill Factor (FF)	High series resistance.	Ensure good electrical contact between all layers of the solar cell. Check the conductivity of the transparent conductive oxide (TCO) and the metal back contact.
High shunt resistance (current leakage).	Improve the uniformity of the perovskite film to avoid pinholes and shunt pathways.	
Poor Film Morphology (e.g., pinholes, small grains)	Suboptimal precursor concentration.	Vary the concentration of the precursor solution. Lower concentrations can sometimes lead to larger grains but may result in incomplete surface coverage, while higher concentrations can produce smaller grains with better coverage.
Inadequate annealing process.	Systematically optimize the annealing temperature and duration. For Cs ₃ Sb ₂ I ₉ ,	



	annealing at temperatures around 150-200°C is often employed.	
Poor substrate wetting.	Ensure the substrate is thoroughly cleaned and treated (e.g., with UV-ozone) to improve the wettability for the precursor solution.	
Device Instability and Rapid Degradation	Sensitivity to moisture and oxygen.	Fabricate and store the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). Encapsulation of the final device is crucial for long-term stability. The layered polymorph of Cs ₃ Sb ₂ I ₉ has shown better stability compared to the dimer form[1].
Phase instability of the perovskite crystal structure.	Compositional engineering, such as the partial substitution of cations, can enhance phase stability. For Cs ₃ Sb ₂ I ₉ , strategies to maintain the desired layered phase are critical[1][2].	

Frequently Asked Questions (FAQs)

Q1: What is a typical one-step solution-based fabrication protocol for Cs₃Sb₂I₀ perovskite solar cells?

A1: A common protocol involves dissolving CsI and SbI₃ in a 3:2 molar ratio in a solvent mixture like DMF:DMSO. This precursor solution is then spin-coated onto a substrate with an electron transport layer (e.g., TiO₂). An anti-solvent is often used during the spin-coating process to induce rapid crystallization. The film is then annealed at a specific temperature (e.g., 150-200°C) to form the final perovskite structure.







Q2: How does the annealing temperature affect the performance of SbI₃-based solar cells?

A2: The annealing temperature is a critical parameter that influences the crystallinity, grain size, and phase purity of the perovskite film. For MAPbI₃, an optimal annealing temperature around 100-110°C has been shown to yield the best performance, with higher temperatures potentially causing decomposition[3][4]. For Cs₃Sb₂I₉, higher annealing temperatures are generally required to achieve the desired layered phase[5]. It is essential to experimentally determine the optimal annealing conditions for your specific material system and device architecture.

Q3: What is the role of additives in the precursor solution for SbI₃-based perovskites?

A3: Additives can play several roles in improving the quality of the perovskite film and the final device performance. For example, in Cs₃Sb₂I₉, the addition of methylammonium chloride (MACI) can facilitate the formation of the more desirable 2D layered crystal structure at lower temperatures. Other additives can act as passivating agents to reduce defect densities at the grain boundaries and surfaces, leading to improved charge carrier lifetimes and higher efficiencies.

Q4: My Sbl₃-based perovskite film has poor surface coverage. How can I improve it?

A4: Poor surface coverage is often related to the precursor solution and the deposition process. You can try the following:

- Optimize Precursor Concentration: Adjusting the molarity of your precursor solution can impact film formation.
- Improve Substrate Wettability: Ensure your substrate is impeccably clean. A UV-ozone treatment before deposition can improve the surface energy and promote better wetting.
- Modify Spin-Coating Parameters: Altering the spin speed and acceleration can influence the spreading of the precursor solution.
- Consider a Two-Step Deposition: A sequential deposition of the constituent materials (e.g., Sbl₃ followed by a cesium-containing salt) can sometimes yield better film morphology.

Q5: What are the common degradation pathways for Cs₃Sb₂I₉ perovskites?



A5: The degradation of Cs₃Sb₂I₉ is primarily caused by exposure to moisture, oxygen, light, and heat. A key degradation mechanism is the diffusion of iodine out of the crystal structure. The reactivity of antimony iodide (SbI₃) with oxygen also contributes to the degradation process[1]. Encapsulation and fabrication in an inert environment are critical for enhancing the stability of these devices.

Data Presentation

Impact of Annealing Temperature on MAPbl₃ Perovskite

Solar Cell Performance

Annealing Temperatur e (°C)	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Reference
90	-	-	-	Decreased	[3]
100	0.965	13.6	66	8.66	[4]
110	-	-	-	Optimal	[3]
120	-	-	-	Decreased	[3]
140	0.926	-	-	-	[4]

Impact of Precursor Concentration on Perovskite Solar Cell Performance



Perovskit e System	Precursor Concentr ation (M)	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
MAPbl₃ from Pb- acetate	0.7	-	-	-	-	[6][7]
MAPbl₃ from Pb- acetate	1.0	0.94	20.71	62.69	12.2	[6][7]
MAPbl₃ from Pb- acetate	1.1	-	-	-	-	[6][7]
Printable Mesoscopi c PSC	0.24 - 1.20 (Optimal at 0.70)	-	-	-	16.32	[8]

Performance of Cs₃Sb₂I₉-based Solar Cells with

Additives/Modifications

HTM/Modifi cation	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Reference
РЗНТ	-	-	-	2.5	[9]
DMPESI Passivation	0.80	4.57	72	2.63	[10]
FAI Passivation	-	-	-	1.76	[11]

Experimental Protocols One-Step Solution-Processing of Cs₃Sb₂I₉ Perovskite Films

This protocol is adapted for the fabrication of layered Cs₃Sb₂l₉ thin films.



- 1. Substrate Preparation: a. Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. c. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-30 minutes to remove organic residues and improve surface wettability.
- 2. Electron Transport Layer (ETL) Deposition: a. Prepare a compact TiO₂ layer precursor solution (e.g., using titanium diisopropoxide bis(acetylacetonate) in ethanol). b. Deposit the compact TiO₂ layer onto the pre-heated FTO substrates (e.g., at 450°C) via spray pyrolysis or spin-coating, followed by annealing.
- 3. Perovskite Precursor Solution Preparation: a. Inside a nitrogen-filled glovebox, dissolve Cesium Iodide (CsI) and Antimony Triiodide (SbI₃) in a 3:2 molar ratio in a mixture of anhydrous Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 9:1 v/v). A typical concentration would be around 0.9 M CsI and 0.6 M SbI₃[10]. b. Stir the solution at room temperature until all solids are fully dissolved.
- 4. Perovskite Film Deposition: a. Transfer the substrates with the ETL into the glovebox. b. Dispense a specific volume of the Cs₃Sb₂I₉ precursor solution onto the substrate. c. Spin-coat the solution at a set speed (e.g., 4000 rpm) for a specific duration (e.g., 30 seconds). d. During the spin-coating, dispense an anti-solvent (e.g., anisole or chlorobenzene) onto the spinning substrate to induce rapid crystallization.
- 5. Annealing: a. Immediately transfer the substrate onto a hotplate inside the glovebox. b. Anneal the film at a pre-determined temperature (e.g., 200°C) for a specific time (e.g., 10 minutes)[10]. c. Allow the film to cool down to room temperature.
- 6. Hole Transport Layer (HTL) and Electrode Deposition: a. Deposit a hole transport layer (e.g., P3HT dissolved in chlorobenzene) via spin-coating. b. Finally, deposit the metal back contact (e.g., 80 nm of gold) through thermal evaporation under high vacuum.

Visualizations

Troubleshooting & Optimization

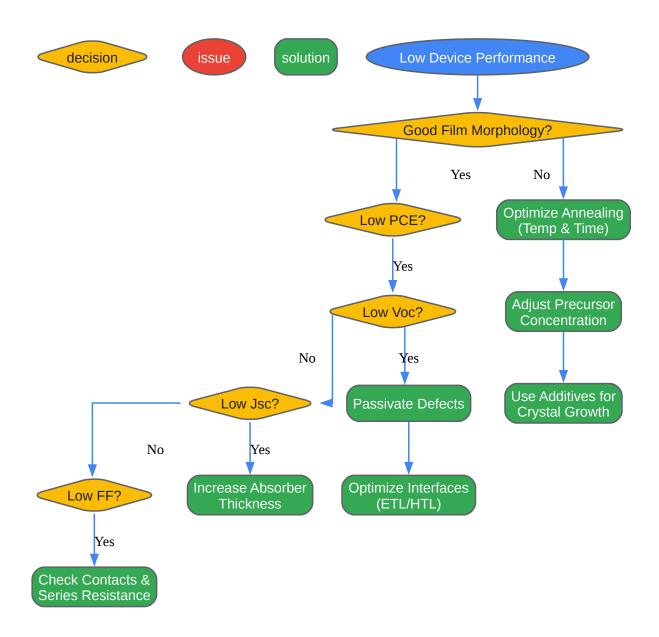
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Caption: Solution-processing workflow for Sbl3-based perovskite solar cells.





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Caption: Troubleshooting flowchart for low-performance SbI3-based solar cells.



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